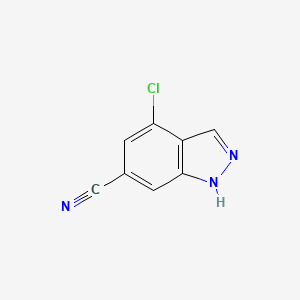

4-chloro-1H-indazole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a chloro group and a nitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The indazole ring can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted indazoles.

Reduction: Formation of 4-chloro-1H-indazole-6-amine.

Oxidation: Formation of indazole oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

4-chloro-1H-indazole-6-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chloro and nitrile groups can enhance its binding affinity to target proteins, leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-1H-indazole-6-carbonitrile

- 4-fluoro-1H-indazole-6-carbonitrile

- 4-methyl-1H-indazole-6-carbonitrile

Uniqueness

4-chloro-1H-indazole-6-carbonitrile is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to other halogenated indazole derivatives, the chloro group provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.

Biologische Aktivität

4-Chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the chloro and carbonitrile groups significantly influences its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C8H5ClN4, with a molecular weight of approximately 194.61 g/mol. The indazole structure contributes to its unique properties, making it a versatile candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClN4 |

| Molecular Weight | 194.61 g/mol |

| Structural Features | Chloro group, Carbonitrile |

| Solubility | Varies with solvent conditions |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The chloro group enhances binding affinity to target proteins, which can lead to improved therapeutic effects in various conditions, particularly in cancer therapy and antimicrobial applications .

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies have shown that certain indazole derivatives can inhibit tumor growth in various cancer models:

- In vitro studies : Compounds similar to this compound have shown IC50 values in the nanomolar range against specific cancer cell lines such as HCT116 (colon cancer) and K562 (leukemia) cells .

- In vivo studies : Animal models have indicated that these compounds can effectively reduce tumor size and improve survival rates when administered at appropriate dosages .

Case Study: Inhibition of K562 Cell Line

A detailed investigation into the effects of a closely related compound revealed that treatment with increasing concentrations led to significant apoptosis in K562 cells. The study reported:

- Apoptosis rates increased from 9.64% to 37.72% with escalating concentrations (10 μM to 14 μM).

- Cell cycle analysis indicated a shift towards the G0/G1 phase, suggesting that the compound inhibits cell proliferation by inducing cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating moderate antibacterial activity .

- Mechanism : The compound appears to exert its effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, leading to bactericidal action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the indazole ring. Variations in halogen substitutions (e.g., bromine or fluorine instead of chlorine) significantly impact the biological profile of related compounds:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | Not specified | Antitumor, Antimicrobial |

| 4-Bromo-1H-indazole-6-carbonitrile | Higher than Cl | Reduced potency |

| 4-Fluoro-1H-indazole-6-carbonitrile | Lower potency | Enhanced reactivity |

Eigenschaften

IUPAC Name |

4-chloro-1H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAOGFFINHGIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.